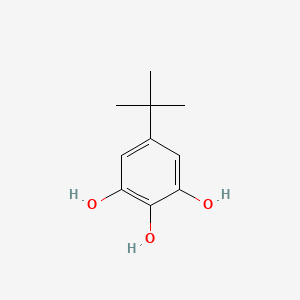

5-tert-Butylpyrogallol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNISNCKPIVZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344522 | |

| Record name | 5-tert-Butylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20481-17-8 | |

| Record name | 5-tert-Butylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-tert-Butylpyrogallol: Chemical Properties, Structure, and Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-tert-Butylpyrogallol, a derivative of pyrogallol (B1678534), is a phenolic compound of interest for its potential applications stemming from its chemical structure. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol derived from patent literature, and a general analytical workflow. Furthermore, based on the known activities of its parent compound and other tert-butylated phenols, this document explores its likely biological role as an antioxidant and presents a conceptual signaling pathway for this mechanism. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

This compound, systematically named 5-(1,1-dimethylethyl)benzene-1,2,3-triol, is an aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with three hydroxyl groups (a pyrogallol moiety) and a tert-butyl group.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1. This data is essential for understanding its behavior in various solvents and experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |

| Molecular Weight | 182.22 g/mol | [1][3][4] |

| CAS Number | 20481-17-8 | [1][2][3] |

| IUPAC Name | 5-tert-butylbenzene-1,2,3-triol | [3] |

| Melting Point | 133-135 °C | [5] |

| Boiling Point | 150-156 °C at 3 mmHg | [5] |

| Elemental Analysis | C: 79.95%, H: 9.40% (calculated) | [5] |

| C: 79.26%, H: 9.28% (observed) | [5] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on a method described in the patent literature for the production of pyrogallol and its derivatives.[5] This process involves the hydrolysis of 2,6-diamino-4-tert-butyl-phenol dihydrochloride (B599025) in an aqueous solution under heat and pressure.

Materials:

-

2,6-diamino-4-tert-butyl-phenol dihydrochloride

-

Deionized water

-

Nitrogen gas

-

Titanium autoclave (10 L)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Charge a 10 L titanium autoclave with 177.2 g of 2,6-diamino-4-tert-butyl-phenol dihydrochloride and 2978 g of deionized water.

-

Seal the autoclave and purge the headspace with nitrogen gas, then pressurize to 10 kg/cm ².

-

Heat the reaction vessel to 250 °C and maintain this temperature for 8 hours with stirring.

-

After the reaction is complete, cool the autoclave to room temperature and safely vent the pressure.

-

Transfer the resulting aqueous solution to a round-bottom flask and evaporate to dryness using a rotary evaporator. This will yield a mixture of the organic product and ammonium (B1175870) chloride.

-

Extract the residue with methanol to dissolve the organic components.

-

Filter the methanol extract to remove any insoluble inorganic salts.

-

Distill the methanol extract at atmospheric pressure to remove the bulk of the methanol solvent.

-

Perform a vacuum distillation on the remaining residue. Collect the fraction boiling at 150-156 °C under a pressure of 3 mmHg. This fraction is this compound.

-

The identity and purity of the product can be confirmed by melting point analysis (expected: 133-135 °C) and elemental analysis.

Analytical Workflow

A general workflow for the analysis and characterization of synthesized this compound is outlined below.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To determine the purity of the synthesized compound and confirm its molecular weight.

-

Methodology: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and injected into a gas chromatograph. A non-polar capillary column, such as a VF-5 MS, can be used.[1] A temperature ramp program (e.g., starting at 60 °C and increasing to 280 °C) is employed to separate the components. The eluent is then introduced into a mass spectrometer to obtain the mass spectrum of the compound. The expected molecular ion peak would be at m/z = 182.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure of the compound by identifying the different types of protons and carbons and their connectivity.

-

Methodology: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Both ¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the tert-butyl protons. The ¹³C NMR spectrum will show signals for the aromatic carbons and the carbons of the tert-butyl group.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with KBr to form a pellet. The FTIR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and absorptions in the aromatic region (around 1450-1600 cm⁻¹ for C=C stretching and below 900 cm⁻¹ for C-H bending).

Inferred Biological Activity and Signaling

While direct studies on the biological activity and signaling pathways of this compound are limited in the available literature, its chemical structure allows for informed inferences. The parent compound, pyrogallol, is a known antioxidant.[6] Additionally, the presence of a tert-butyl group on a phenolic ring is known to enhance antioxidant activity by stabilizing the resulting phenoxy radical.[7] Therefore, it is highly probable that this compound functions as an antioxidant.

The primary mechanism of action for phenolic antioxidants is through the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing cellular damage. This process is depicted in the following diagram.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H14O3 | CID 597592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Sec-butylpyrogallol | C10H14O3 | CID 592841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3932538A - Process for producing pyrogallol and derivatives thereof - Google Patents [patents.google.com]

- 6. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of 5-tert-Butylpyrogallol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-tert-Butylpyrogallol (5-tBP), a substituted pyrogallol (B1678534) derivative of interest in various fields of chemical and pharmaceutical research. This document details established synthetic methodologies, purification protocols, and analytical characterization data to support researchers in the preparation of high-purity 5-tBP.

Introduction

This compound, also known as 5-(1,1-dimethylethyl)-1,2,3-benzenetriol, is an aromatic organic compound featuring a pyrogallol core substituted with a bulky tert-butyl group. The introduction of the tert-butyl group can modify the physicochemical properties of the parent pyrogallol molecule, influencing its solubility, reactivity, and biological activity. As with other phenolic compounds, 5-tBP is of interest for its potential antioxidant properties and as a building block in the synthesis of more complex molecules. This guide outlines two primary synthetic routes and subsequent purification strategies to obtain 5-tBP.

Synthesis of this compound

Two main synthetic pathways for the preparation of this compound are described: the hydrolysis of a substituted diaminophenol and the direct Friedel-Crafts alkylation of pyrogallol.

Method 1: Hydrolysis of 2,6-Diamino-4-tert-butylphenol Dihydrochloride (B599025)

This method, detailed in U.S. Patent 3,932,538, involves the high-temperature hydrolysis of 2,6-diamino-4-tert-butylphenol dihydrochloride in an aqueous solution. The reaction proceeds via the substitution of the amino groups with hydroxyl groups.

Experimental Protocol:

-

Reaction Setup: A solution of 2,6-diamino-4-tert-butylphenol dihydrochloride in water is prepared. The concentration should be carefully controlled, as high concentrations can lead to resinification and a decrease in yield.[1]

-

Reaction Conditions: The aqueous solution is heated in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen) to a temperature of 250°C for 8 hours.[1]

-

Work-up: After the reaction is complete, the aqueous solution is evaporated to dryness. The resulting residue, a mixture of the product and ammonium (B1175870) chloride, is then extracted with a suitable organic solvent such as methanol.[1]

Quantitative Data:

The following table summarizes the reaction conditions and yields reported for this method.[1]

| Starting Material | Concentration (wt%) | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 2,6-Diamino-4-tert-butylphenol dihydrochloride | ~5.6 | 250 | 8 | 6.5 |

| 2,6-Diamino-4-tert-butylanisole dihydrochloride | ~6.3 | 250 | 8 | 8.3 |

Logical Workflow for Hydrolysis Method:

References

5-tert-Butylpyrogallol (CAS: 20481-17-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-tert-Butylpyrogallol (CAS number 20481-17-8), a substituted pyrogallol (B1678534) derivative. The document consolidates available data on its physicochemical properties, synthesis, spectral characteristics, and safety and handling protocols. While direct experimental evidence for the biological activity of this compound is limited, this guide also explores its potential pharmacological relevance based on the known activities of the parent compound, pyrogallol, and other related phenolic compounds. This information is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound, systematically named 5-(1,1-dimethylethyl)-1,2,3-benzenetriol, is a crystalline solid.[1] The introduction of the bulky tert-butyl group to the pyrogallol backbone significantly influences its physical and chemical characteristics. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 20481-17-8 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₄O₃ | [2][6] |

| Molecular Weight | 182.22 g/mol | [2][6] |

| IUPAC Name | 5-(tert-butyl)benzene-1,2,3-triol | [2] |

| Synonyms | 5-tert-Butyl-1,2,3-benzenetriol, 5-t-Butylpyrogallol | [2][5] |

| Melting Point | 133-136 °C | [5] |

| Boiling Point | 348.4 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.203 g/cm³ (Predicted) | [5] |

| Flash Point | 171.8 °C | |

| Appearance | Crystalline solid | |

| Solubility | Data not available | |

| pKa | 9.41 ± 0.15 (Predicted) | [5] |

Synthesis of this compound

The primary method for the laboratory synthesis of this compound is the Friedel-Crafts alkylation of pyrogallol with a tert-butylating agent, typically tert-butanol (B103910), in the presence of a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts alkylation of phenolic compounds.

Materials:

-

Pyrogallol

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Ice

-

Cold Water

-

Cold Methanol (B129727)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, separatory funnel)

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrogallol in a suitable solvent such as glacial acetic acid.

-

Add tert-butanol to the solution.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.

-

Pour the reaction mixture over ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold methanol to remove impurities.

-

The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.

DOT Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z 182. The fragmentation pattern is characteristic of a tert-butylated aromatic compound. The base peak is typically observed at m/z 167, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment is seen at m/z 139.[2]

DOT Diagram: Mass Spectrometry Fragmentation

Caption: Proposed fragmentation pathway for this compound in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, signals for the two aromatic protons, and broad singlets for the three hydroxyl protons.

-

¹³C NMR: Expected signals would include those for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as signals for the six carbons of the aromatic ring (three substituted and three unsubstituted).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

A broad band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1500-1700 cm⁻¹ region.

-

C-O stretching bands in the 1000-1300 cm⁻¹ region.

Biological Activity and Potential Applications

Direct experimental data on the biological activities of this compound are scarce in the reviewed literature. However, the well-documented pharmacological profiles of pyrogallol and other tert-butylated phenols provide a basis for inferring its potential activities.

The parent molecule, pyrogallol, is known to possess antioxidant, anti-inflammatory, and anticancer properties. These activities are often attributed to its ability to scavenge free radicals and modulate cellular signaling pathways. The introduction of a lipophilic tert-butyl group may enhance the compound's ability to penetrate cell membranes, potentially modifying its biological activity and pharmacokinetic profile.

DOT Diagram: Inferred Biological Activities

Caption: Hypothesized biological activities of this compound.

Safety and Handling

This compound is classified as an irritant.[2] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a readily synthesizable derivative of pyrogallol with distinct physicochemical properties. While its biological profile is not yet well-defined, its structural relationship to known bioactive phenolic compounds suggests potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational resource to support such future research endeavors.

References

Spectroscopic Profile of 5-tert-Butylpyrogallol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-tert-Butylpyrogallol (5-(tert-butyl)benzene-1,2,3-triol), a substituted pyrogallol (B1678534) derivative of interest in various research and development applications. This document outlines predicted and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference. Detailed, generalized experimental protocols for obtaining such data are also provided, alongside a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some mass spectrometry data is available from public databases, the NMR and IR data are largely based on predictive models and typical values for related phenolic compounds due to the limited availability of experimentally derived spectra in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the tert-butyl group. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl and tert-butyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.0 | Singlet | 2H |

| Hydroxyl OH | 4.0 - 7.0 (broad) | Singlet | 3H |

| tert-Butyl CH3 | ~1.3 | Singlet | 9H |

1.1.2. 13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary C (tert-butyl) | 30 - 35 |

| C-OH | 140 - 155 |

| C-tert-butyl | 135 - 145 |

| Aromatic CH | 105 - 115 |

| C(CH3)3 | 30 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorptions corresponding to the hydroxyl and aromatic functionalities.

| Functional Group | Typical Absorption Range (cm-1) | Intensity |

| O-H Stretch (phenolic, H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-O Stretch (phenol) | 1150 - 1250 | Strong |

| C-H Bend (aromatic) | 800 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry data from GC-MS analysis is available in public databases. The fragmentation pattern is characteristic of a substituted aromatic compound.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | Base Peak | [M]+ (Molecular Ion) |

| 167 | High | [M - CH3]+ |

| 139 | Medium | [M - C3H7]+ |

| 115 | Low | Further Fragmentation |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic compounds.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for 1H NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet holder).

-

Record the sample spectrum over a range of 4000-400 cm-1.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into a gas chromatograph coupled to a mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

-

Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 5-tert-Butylpyrogallol

Disclaimer: As of the time of this writing, specific experimental data on the thermal stability and decomposition of 5-tert-Butylpyrogallol is not extensively available in peer-reviewed literature. This guide has been compiled by leveraging data from structurally similar compounds, namely pyrogallol (B1678534) and 4-tert-butylphenol (B1678320), to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a phenolic compound characterized by a pyrogallol (1,2,3-trihydroxybenzene) core with a tert-butyl substituent. This structure imparts unique properties, including antioxidant capabilities and potential applications in pharmaceuticals and material science. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, processing, and for predicting its performance in various applications, particularly those involving elevated temperatures.

This technical guide provides a detailed analysis of the expected thermal behavior of this compound based on the known thermal properties of pyrogallol and tert-butylated phenols. It covers the anticipated thermal decomposition pathways, quantitative data from analogous compounds, and detailed experimental protocols for thermal analysis.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound in an inert atmosphere is anticipated to be a multi-stage process. The presence of both the pyrogallol ring and the tert-butyl group suggests a sequential degradation.

Stage 1: Decomposition of the tert-Butyl Group The initial stage of decomposition is expected to involve the cleavage of the tert-butyl group. This is a common thermal degradation pathway for compounds containing this substituent. The C-C bond between the aromatic ring and the tert-butyl group is weaker than the bonds within the aromatic ring itself. This cleavage likely results in the formation of isobutylene (B52900) gas and a pyrogallol radical. This stage is predicted to occur at temperatures ranging from approximately 140°C to 250°C.

Stage 2: Decomposition of the Pyrogallol Ring Following the loss of the tert-butyl group, the remaining pyrogallol structure will undergo further decomposition at higher temperatures. This process is more complex and involves the cleavage of the aromatic ring and the loss of hydroxyl groups. The decomposition of the pyrogallol ring is expected to occur in multiple steps over a broader temperature range, typically from 200°C to over 600°C, leading to the formation of various smaller volatile compounds and a stable char residue.

Quantitative Thermal Analysis Data (Based on Analogous Compounds)

To provide a quantitative understanding of the thermal stability of this compound, the following tables summarize the thermal decomposition data for pyrogallol and 4-tert-butylphenol, which serve as structural analogues.

Table 1: Thermogravimetric Analysis (TGA) Data for Pyrogallol and 4-tert-Butylphenol

| Compound | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) |

| Pyrogallol | 1 | 150 - 250 | ~ 30 |

| 2 | 250 - 400 | ~ 40 | |

| 3 | 400 - 650 | ~ 20 | |

| 4-tert-Butylphenol | 1 | 137 - 204 | ~ 58 |

Note: Data for pyrogallol is estimated from typical TGA curves of polyhydroxy phenols. Data for 4-tert-butylphenol is derived from published studies.

Table 2: Differential Scanning Calorimetry (DSC) Data for Pyrogallol and 4-tert-Butylphenol

| Compound | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Pyrogallol | Melting | ~ 133 | ~ 135 | - |

| Decomposition | ~ 200 | - | Exothermic | |

| 4-tert-Butylphenol | Melting | ~ 99 | ~ 102 | - |

| Decomposition | ~ 142 | ~ 175 | Endothermic |

Note: The decomposition of pyrogallol is generally exothermic, while the initial decomposition of 4-tert-butylphenol, corresponding to the loss of the tert-butyl group, is reported as endothermic.

Experimental Protocols

The following are detailed methodologies for conducting the key experiments to determine the thermal stability and decomposition of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and weight loss profile of the sample as it is heated in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve (and its first derivative, the DTG curve) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates for each stage, and the percentage of weight loss for each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature beyond its final decomposition point (e.g., 400°C) at a constant heating rate of 10 °C/min.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (decomposition), and to determine the temperatures and enthalpy changes associated with these transitions.

Evolved Gas Analysis (EGA) using TGA-MS or Pyrolysis-GC/MS

Objective: To identify the volatile products evolved during the thermal decomposition of the sample.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS) or a pyrolyzer coupled to a gas chromatograph-mass spectrometer (Py-GC/MS).

Procedure (TGA-MS):

-

Perform a TGA experiment as described in section 4.1.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the ion source of the mass spectrometer.

-

Acquire mass spectra continuously throughout the TGA run.

-

Correlate the evolution of specific mass-to-charge ratio (m/z) ions with the weight loss events observed in the TGA data to identify the decomposition products at each stage.

Procedure (Pyrolysis-GC/MS):

-

Place a small amount of the this compound sample (typically < 1 mg) into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.

-

Perform staged pyrolysis at temperatures corresponding to the decomposition stages identified by TGA (e.g., 250°C and 500°C).

-

The volatile pyrolysis products are separated by the gas chromatography column and subsequently identified by the mass spectrometer.

-

Analyze the mass spectra of the eluted compounds to identify the specific chemical structures of the decomposition products.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and decomposition pathway for this compound.

Conclusion

While specific experimental data for this compound remains to be published, a robust understanding of its thermal stability and decomposition can be inferred from the behavior of its structural analogues, pyrogallol and 4-tert-butylphenol. The proposed multi-stage decomposition, initiated by the cleavage of the tert-butyl group followed by the degradation of the pyrogallol ring, provides a solid framework for predicting its thermal behavior. The experimental protocols detailed in this guide offer a clear roadmap for researchers to empirically determine the precise thermal properties of this compound. Such studies are essential for the safe and effective application of this compound in various scientific and industrial fields. Further research employing techniques such as TGA-MS and Pyrolysis-GC/MS is crucial to definitively identify the decomposition products and elucidate the detailed reaction mechanisms.

The Core Mechanism of 5-tert-Butylpyrogallol as a Polymerization Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncontrolled free-radical polymerization is a significant challenge in the storage, transport, and processing of vinyl monomers such as styrene, acrylates, and vinyl chloride. The spontaneous, thermally, or photochemically initiated formation of polymer chains can lead to product degradation, increased viscosity, and dangerous exothermic runaway reactions. To ensure safety and maintain monomer purity, polymerization inhibitors are indispensable.

5-tert-Butylpyrogallol (t-BP), a derivative of pyrogallol, is a highly effective inhibitor belonging to the phenolic antioxidant class. Its unique structure, featuring three hydroxyl (-OH) groups on a benzene (B151609) ring with a sterically hindering tert-butyl group, provides a potent mechanism for neutralizing the free radicals that drive polymerization. This technical guide offers an in-depth exploration of the core mechanism of action of this compound, supported by theoretical data, detailed experimental protocols for its evaluation, and visual diagrams of the key pathways.

Core Mechanism of Action: A Multi-Stage Radical Scavenging Process

The efficacy of this compound as a polymerization inhibitor is rooted in its ability to interrupt the free-radical chain reaction. This process can be broken down into primary and secondary mechanisms.

Primary Inhibition: Hydrogen Atom Transfer (HAT)

Free-radical polymerization proceeds via a chain reaction involving initiation, propagation, and termination steps. The propagation phase, where a growing polymer chain with a terminal carbon-centered radical (P•) adds to a monomer molecule, is the primary target for inhibitors.

This compound functions as a chain-breaking antioxidant by donating a hydrogen atom from one of its labile hydroxyl groups to the active polymer radical (P•).[1] This reaction, known as Hydrogen Atom Transfer (HAT), effectively terminates the growing polymer chain by forming a stable, non-radical polymer molecule. Simultaneously, a this compound phenoxyl radical (t-BP•) is formed.[1]

P• + t-BP → PH + t-BP•

The key to the inhibitor's effectiveness lies in the stability of the resulting t-BP• radical. The unpaired electron on the oxygen atom is delocalized across the aromatic ring through resonance. Furthermore, the bulky tert-butyl group provides significant steric hindrance, which prevents the t-BP• radical from initiating a new polymer chain or reacting with a monomer. This high stability ensures that once a growing polymer chain is terminated, the inhibitor itself does not contribute to further polymerization. Theoretical studies using density functional theory (DFT) have confirmed that the HAT mechanism is the most thermodynamically and kinetically favorable pathway for radical scavenging by this compound.

// Nodes Initiator [label="Initiator\n(e.g., Peroxide, Azo)", fillcolor="#FFFFFF", fontcolor="#202124"]; Monomer [label="Monomer\n(M)", fillcolor="#FFFFFF", fontcolor="#202124"]; Radical [label="Initiator Radical\n(I•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PolymerRadical [label="Growing Polymer Radical\n(P•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PolymerChain [label="Propagating\nPolymer Chain", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="this compound\n(t-BP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TerminatedPolymer [label="Terminated Polymer\n(PH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InhibitorRadical [label="Stable Phenoxyl Radical\n(t-BP•)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NoPolymerization [label="Polymerization\nTerminated", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Initiator -> Radical [label="Decomposition"]; Radical -> PolymerRadical [label="Initiation\n+ Monomer (M)"]; PolymerRadical -> PolymerChain [label="Propagation\n+ Monomer (M)"]; PolymerChain -> PolymerRadical [style=dashed]; PolymerRadical -> TerminatedPolymer [label="Hydrogen Atom\nTransfer (HAT)", color="#4285F4", fontcolor="#202124"]; Inhibitor -> PolymerRadical [style=dashed, color="#4285F4"]; Inhibitor -> InhibitorRadical [label="Forms", style=dashed, color="#4285F4"]; InhibitorRadical -> NoPolymerization; TerminatedPolymer -> NoPolymerization; }

Figure 1: Primary inhibition mechanism of this compound via Hydrogen Atom Transfer (HAT).

Secondary Inhibition: Role of Quinones

The inhibitory action of phenolic compounds is often enhanced in the presence of dissolved oxygen. The stable phenoxyl radical (t-BP•) can react further, particularly with oxygen or other radicals, to form quinone or semi-quinone species. These resulting quinones are themselves potent polymerization inhibitors. They can terminate growing polymer radicals through addition reactions, forming stable adducts and providing a secondary pathway for removing radicals from the system.[1] This multi-stage inhibition contributes to the high efficiency of pyrogallol-based compounds.

Data Presentation

While extensive experimental data for this compound's performance in specific monomer systems is proprietary or limited in public literature, theoretical calculations provide valuable insights into its intrinsic radical-scavenging capabilities. The following table summarizes thermodynamic and kinetic parameters for the reaction of this compound (System A) with the hydroperoxyl radical (HOO•) via the favored HAT mechanism, as determined by DFT calculations.

| Parameter | Gas Phase | Toluene (Lipid Media) | Unit | Description |

| Reaction Enthalpy (ΔH) | -21.49 | -20.61 | kcal/mol | Indicates a highly exothermic and favorable reaction. |

| Gibbs Free Energy (ΔG) | -21.75 | -20.87 | kcal/mol | Indicates a spontaneous reaction. |

| Activation Energy (Ea) | 6.77 | 9.09 | kcal/mol | Represents the kinetic barrier to the reaction. |

| Rate Constant (k) | 1.15 x 10⁸ | 2.59 x 10⁵ | M⁻¹s⁻¹ | Theoretical rate of reaction with HOO• radical. |

| Data derived from theoretical DFT studies on 5-tert-butylbenzene-1,2,3-triol. |

Experimental Protocols

Evaluating the efficacy of a polymerization inhibitor requires standardized experimental procedures. Below are detailed protocols for key assays used to characterize the mechanism and performance of inhibitors like this compound.

// Nodes Prep [label="1. Reagent Preparation", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_Prep1 [label="Purified Monomer\n(e.g., Styrene)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_Prep2 [label="Initiator Solution\n(e.g., AIBN)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_Prep3 [label="Inhibitor Stock Solution\n(this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Setup [label="2. Experiment Setup", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_Setup1 [label="Load samples into\nDilatometer / Spectrometer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_Setup2 [label="Set Temperature\n(e.g., 60°C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_Setup3 [label="Purge with Nitrogen", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Run [label="3. Data Acquisition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_Run1 [label="Initiate Polymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_Run2 [label="Monitor Change vs. Time\n(Volume, Absorbance, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Analysis [label="4. Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; sub_Analysis1 [label="Plot % Conversion vs. Time", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_Analysis2 [label="Determine Induction Period", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_Analysis3 [label="Calculate Inhibition Efficiency", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Prep -> Setup; Setup -> Run; Run -> Analysis; Prep -> sub_Prep1 [style=invis]; Prep -> sub_Prep2 [style=invis]; Prep -> sub_Prep3 [style=invis]; Setup -> sub_Setup1 [style=invis]; Setup -> sub_Setup2 [style=invis]; Setup -> sub_Setup3 [style=invis]; Run -> sub_Run1 [style=invis]; Run -> sub_Run2 [style=invis]; Analysis -> sub_Analysis1 [style=invis]; Analysis -> sub_Analysis2 [style=invis]; Analysis -> sub_Analysis3 [style=invis]; }

Figure 2: General experimental workflow for measuring polymerization inhibition performance.

Protocol 1: Determination of Inhibition via Induction Period

This method measures the time during which polymerization is effectively suppressed by the inhibitor.

-

Materials and Reagents:

-

Monomer (e.g., Styrene), purified by passing through an alumina (B75360) column to remove storage inhibitor.

-

Initiator (e.g., Azobisisobutyronitrile - AIBN).

-

This compound.

-

Solvent (e.g., Toluene), if required.

-

Control inhibitor (e.g., Butylated hydroxytoluene - BHT).

-

Nitrogen gas (high purity).

-

-

Apparatus:

-

Dilatometer or spectrophotometer/colorimeter.

-

Constant temperature water bath or heating block.

-

Schlenk line or glove box for inert atmosphere.

-

-

Procedure:

-

Prepare a stock solution of the initiator (e.g., 0.1 M AIBN in toluene).

-

Prepare stock solutions of this compound and the control inhibitor at various concentrations (e.g., 1 mM, 5 mM, 10 mM).

-

In a reaction vessel (e.g., dilatometer bulb or cuvette), add a precise volume of the purified monomer.

-

Add the desired volume of the inhibitor stock solution to achieve the target concentration (e.g., 100 ppm). Prepare a control sample with no inhibitor.

-

Seal the vessel and deoxygenate the mixture by bubbling with nitrogen for 15-20 minutes or by several freeze-pump-thaw cycles.

-

Place the vessel in the constant temperature bath set to the desired reaction temperature (e.g., 60°C). Allow it to thermally equilibrate.

-

Initiate the polymerization by injecting a precise volume of the deoxygenated initiator stock solution.

-

Immediately begin monitoring the reaction.

-

Dilatometry: Record the change in volume (meniscus height) over time. Polymerization leads to a volume contraction.

-

Spectrophotometry: Monitor the disappearance of a colored radical or the increase in turbidity at a specific wavelength.

-

-

Continue recording data until the polymerization rate in the inhibited sample becomes parallel to the uninhibited control rate.

-

-

Data Analysis:

-

Plot the percentage of monomer conversion (calculated from volume change or other metrics) versus time.

-

The induction period is the time from initiation until a noticeable and steady rate of polymerization begins. It is determined by extrapolating the linear (steady-state polymerization) portion of the curve back to the time axis at zero conversion.

-

Compare the induction periods for different concentrations of this compound and the control inhibitor.

-

Protocol 2: Electron Spin Resonance (ESR) Spectroscopy for Phenoxyl Radical Detection

ESR (or EPR) is a direct technique to detect and characterize the stable phenoxyl radical formed from this compound, confirming the HAT mechanism.

-

Materials and Reagents:

-

This compound.

-

Stable radical source (e.g., 2,2-diphenyl-1-picrylhydrazyl - DPPH, or a system to generate peroxyl radicals).

-

Spin trapping agent (e.g., 5,5-Dimethyl-1-pyrroline N-oxide - DMPO), optional, for detecting transient radicals.

-

High-purity, degassed solvent (e.g., Toluene, Acetonitrile).

-

-

Apparatus:

-

ESR/EPR Spectrometer.

-

Quartz ESR flat cell or capillary tube.

-

Inert atmosphere setup (glove box or Schlenk line).

-

-

Procedure:

-

Prepare a solution of this compound (e.g., 10 mM) in the chosen solvent under an inert atmosphere.

-

Prepare a solution of the radical source (e.g., 1 mM DPPH).

-

In the ESR tube, mix the this compound solution with the radical source solution.

-

Immediately place the sample into the ESR spectrometer cavity.

-

Record the ESR spectrum. Typical parameters for phenoxyl radicals include a microwave frequency of ~9.5 GHz (X-band) and a magnetic field sweep around 3400 Gauss.

-

Acquire spectra over time to monitor the formation and decay of the radical species.

-

-

Data Analysis:

-

Analyze the resulting spectrum. The number of lines, their splitting pattern (hyperfine coupling constants), and the g-factor are characteristic of the radical's structure.

-

The spectrum should be consistent with a phenoxyl radical, showing hyperfine coupling to the remaining aromatic protons.

-

The stability (persistence) of the signal over time confirms the formation of a long-lived, stable radical, which is the hallmark of an effective phenolic inhibitor.

-

Conclusion

This compound is a highly efficient polymerization inhibitor that operates primarily through a Hydrogen Atom Transfer (HAT) mechanism.[1] It effectively terminates growing polymer chains by donating a hydrogen atom, leading to the formation of a resonance-stabilized and sterically hindered phenoxyl radical. This stable radical is incapable of initiating new polymer chains, thereby breaking the kinetic chain of polymerization.[1] Its performance can be further enhanced by secondary reactions involving the formation of inhibitory quinone species. The combination of these attributes makes this compound a robust and reliable solution for preventing unwanted polymerization in a variety of industrial applications. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation and mechanistic confirmation of its inhibitory properties.

References

The Antioxidant Potential of Pyrogallol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of pyrogallol (B1678534) derivatives. Pyrogallol (1,2,3-trihydroxybenzene) and its derivatives are a class of phenolic compounds recognized for their potent free radical scavenging capabilities, making them subjects of significant interest in the fields of pharmacology, food science, and materials science. This document summarizes quantitative antioxidant data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for professionals in research and development.

Introduction to Pyrogallol and its Antioxidant Mechanism

Pyrogallol's antioxidant activity is primarily attributed to its three hydroxyl (-OH) groups attached to a benzene (B151609) ring. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby interrupting the chain reactions of oxidation that can lead to cellular damage. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The general mechanism of radical scavenging by pyrogallol derivatives involves the transfer of a hydrogen atom from a hydroxyl group to a radical species (R•), as depicted in the following workflow.

Caption: General mechanism of free radical scavenging by a pyrogallol derivative.

Quantitative Antioxidant Activity of Pyrogallol Derivatives

The antioxidant efficacy of pyrogallol and its derivatives has been quantified using various in vitro assays. The following tables summarize the available data, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for evaluating antioxidant potential.

Table 1: DPPH Radical Scavenging Activity of Pyrogallol and its Derivatives

| Compound | Concentration (µM) | % Inhibition | IC50 (µg/mL) | Reference |

| Pyrogallol | 500 | 92.77 | - | [1] |

| Pyrogallol Dimer | 500 | 40.37 | - | [1] |

| Pyrogallol[2]arene Derivative | - | 65.81 | - | [3] |

| Resorcin[2]arene Derivative | - | 59.79 | - | [3] |

Table 2: Antioxidant Activity of a Synthesized Pyrogallol Derivative in Biodiesel

| Antioxidant | Solubility in Biodiesel (ppm) | Rancimat Induction Period (hours) | Reference |

| Pyrogallol | < 1500 | - | [2] |

| Pyrogallol Derivative | > 2500 | Higher than pyrogallol | [2] |

| tert-Butylhydroquinone (TBHQ) | - | - | [2] |

| Gallic Acid | - | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant properties of pyrogallol derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[4] This neutralization of the radical leads to a color change from violet to yellow, which is measured spectrophotometrically.[4]

Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[4]

-

Test Samples: Prepare a stock solution of the pyrogallol derivative in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock.

-

Standard: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the test sample or standard at various concentrations to the wells of a 96-well plate.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[5] Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm before use.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test sample or standard (e.g., Trolox) at various concentrations to the wells.

-

Add 180 µL of the diluted ABTS•+ working solution to each well.[4]

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Caption: Experimental workflow for the ABTS radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds in a biologically relevant system, such as a cell culture. It assesses the ability of a compound to prevent the oxidation of a fluorescent probe within the cells.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well plate until confluent.[6]

-

-

Assay Procedure:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with the pyrogallol derivative and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.[4]

-

Wash the cells to remove the compounds that were not taken up.

-

Add a radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

-

Immediately measure the fluorescence kinetically over a period of time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).[4]

-

-

Calculation:

-

The antioxidant activity is determined by comparing the fluorescence in the cells treated with the pyrogallol derivative to the control cells (treated with the radical initiator but no antioxidant). A lower fluorescence indicates higher antioxidant activity.

-

The results are often expressed as quercetin (B1663063) equivalents (QE).

-

Signaling Pathways Modulated by Pyrogallol Derivatives

Beyond direct radical scavenging, pyrogallol and its derivatives can exert their antioxidant effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. Two key pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Pyrogallol has been shown to activate the Nrf2 pathway.[7]

Caption: Activation of the Nrf2 signaling pathway by pyrogallol derivatives.

MAPK Signaling Pathway

The MAPK signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis, and is also activated in response to oxidative stress. The main components of this pathway are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Pyrogallol has been shown to induce the production of reactive oxygen species (ROS), which can, in turn, activate MAPK signaling cascades.[8] The activation of JNK and p38 is often associated with pro-apoptotic responses to high levels of oxidative stress.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK inhibitors enhance cell death in pyrogallol-treated human pulmonary fibroblast cells via increasing O2•- levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MAPK inhibitors enhance cell death in pyrogallol-treated human pulmonary fibroblast cells via increasing O2•− levels - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-tert-Butylpyrogallol in Radical Chain Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Radical Chain Reactions and Antioxidants

Radical chain reactions are a fundamental class of chemical processes characterized by a series of self-propagating steps involving free radicals—atoms, molecules, or ions with unpaired valence electrons. These reactions typically consist of three distinct phases: initiation, propagation, and termination. The initiation phase involves the formation of free radicals, often induced by heat, light, or the presence of a radical initiator. In the propagation phase, these highly reactive radicals react with stable molecules to form new radicals, thus continuing the chain. The termination phase occurs when two radicals react with each other to form a stable, non-radical product.

In biological and industrial contexts, uncontrolled radical chain reactions can be detrimental. For instance, the peroxidation of lipids in cell membranes can lead to cellular damage and is implicated in a variety of diseases.[1] Similarly, the degradation of polymers through radical-mediated processes can compromise their structural integrity and performance.

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by terminating radical chain reactions. They achieve this by donating an electron or a hydrogen atom to a free radical, thereby neutralizing it and forming a relatively stable radical species that is less likely to propagate the chain reaction. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a particularly effective class of antioxidants.

5-tert-Butylpyrogallol: A Potent Radical Scavenger

This compound, also known as 5-tert-butylbenzene-1,2,3-triol, is a synthetic phenolic antioxidant. Its structure, featuring a pyrogallol (B1678534) backbone with a bulky tert-butyl group, is key to its efficacy as a radical scavenger. The three hydroxyl groups on the aromatic ring are the primary sites of antioxidant activity, while the tert-butyl group enhances its solubility in nonpolar media and provides steric hindrance that contributes to the stability of the resulting radical.

Mechanism of Action: Hydrogen Atom Transfer

Theoretical studies suggest that the primary mechanism by which this compound scavenges free radicals is through Hydrogen Atom Transfer (HAT).[2] In this process, a hydrogen atom is donated from one of the phenolic hydroxyl groups to a radical species (R•), effectively neutralizing the radical and terminating the chain reaction. The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the remaining hydroxyl groups. The steric bulk of the tert-butyl group further shields the radical center, preventing it from readily participating in further reactions that could propagate a new chain.

Quantitative Assessment of Antioxidant Activity

While direct experimental quantitative data for this compound is limited in the available literature, the antioxidant capacity of its parent compound, pyrogallol, and other standard antioxidants provides a valuable comparative context. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates higher antioxidant potency.

Table 1: Comparative Antioxidant Activity (IC50 Values) from DPPH Radical Scavenging Assays

| Compound | IC50 (µM) | Reference |

| Pyrogallol | ~10-20 | [3] |

| Butylated Hydroxytoluene (BHT) | ~20-50 | [4] |

| Trolox | ~40-60 | [5] |

| Ascorbic Acid | ~25-45 | [5] |

Note: The IC50 values can vary depending on the specific experimental conditions.

Table 2: Inhibition of Lipid Peroxidation

| Compound (at 30 µg/mL) | Inhibition of Linoleic Acid Peroxidation (%) | Reference |

| Pyrogallol | 77.95 | [6] |

| Butylated Hydroxytoluene (BHT) | 89.97 | [6] |

| α-Tocopherol | 83.82 | [6] |

| Trolox | 91.85 | [6] |

Experimental Protocols for Evaluating Antioxidant Efficacy

The following are detailed methodologies for key experiments used to assess the radical scavenging and antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the antioxidant.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol. A standard antioxidant, such as Trolox or ascorbic acid, should also be prepared at the same concentrations for comparison.

-

Reaction Mixture: In a 96-well plate, add 50 µL of each concentration of the test compound or standard to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant properties of di-tert-butylhydroxylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dpph assay ic50: Topics by Science.gov [science.gov]

- 6. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing 5-tert-Butylpyrogallol as a Potential Inhibitor of Acrylic Acid Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for researchers to evaluate 5-tert-Butylpyrogallol as a polymerization inhibitor for acrylic acid. The protocols outlined below are adapted from established methods for testing other common inhibitors and can be used to generate comparative performance data.

Proposed Mechanism of Action

Phenolic compounds inhibit free-radical polymerization by donating a hydrogen atom from one of their hydroxyl groups to the propagating polymer radical (P•). This terminates the growing polymer chain and forms a more stable phenoxyl radical that is less likely to initiate new polymer chains. The presence of multiple hydroxyl groups in this compound, along with the electron-donating tert-butyl group, is expected to enhance its radical scavenging ability. The proposed mechanism involves the following steps:

-

Initiation: A radical initiator (I) decomposes to form primary radicals (R•), which then react with an acrylic acid monomer (M) to start a polymer chain (P•).

-

Propagation: The polymer radical (P•) reacts with other acrylic acid monomers, causing the chain to grow.

-

Inhibition: this compound (ArOH) donates a hydrogen atom to the propagating radical (P•), terminating the chain and forming a stable aryloxyl radical (ArO•).

The aryloxyl radical is stabilized by resonance and is generally not reactive enough to initiate new polymerization.

Diagram of the Proposed Inhibition Mechanism

Caption: Proposed free-radical scavenging mechanism of this compound.

Experimental Protocols

The following protocols are designed to assess the effectiveness of this compound as a polymerization inhibitor for acrylic acid. It is recommended to test it alongside known inhibitors to provide a benchmark for its performance.

This is a screening test to determine the induction period before the onset of polymerization at a constant temperature.

Materials and Equipment:

-

Freshly distilled, inhibitor-free acrylic acid

-

This compound

-

Standard inhibitors for comparison (e.g., MEHQ, PTZ)

-

Test tubes or small reaction vials

-

Constant temperature oil bath or heating block

-

Thermocouple or thermometer

-

Magnetic stirrer and stir bars (optional)

Procedure:

-

Preparation of Inhibitor Stock Solutions: Prepare 0.1% (w/w) stock solutions of this compound and other standard inhibitors in freshly distilled acrylic acid.

-

Sample Preparation: From the stock solutions, prepare test samples containing the desired final concentration of the inhibitor (e.g., 10, 50, 100, 200 ppm) in test tubes. Include a control sample with no inhibitor.

-

Experimental Setup: Place the test tubes in a constant temperature oil bath preheated to a specific temperature (e.g., 80°C, 100°C, or 120°C).

-

Observation: Monitor the samples visually for the first signs of polymerization, such as an increase in viscosity, formation of a gel, or the appearance of solid polymer. Record the time taken for polymerization to occur for each sample. This time is the induction period.

-

Data Analysis: Compare the induction periods for samples containing this compound with the control and the standard inhibitors. A longer induction period indicates better inhibition performance.

Diagram of the Isothermal Polymerization Onset Test Workflow

Application of 5-tert-Butylpyrogallol in Unsaturated Polyester Resins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-tert-Butylpyrogallol as a polymerization inhibitor in unsaturated polyester (B1180765) resins (UPRs). The information is intended to guide researchers and scientists in formulating and evaluating UPRs with controlled curing characteristics and enhanced storage stability.

Introduction

Unsaturated polyester resins are thermosetting polymers that cure through a free-radical polymerization mechanism, typically initiated by organic peroxides. The control of this polymerization process is critical to ensure a desirable shelf life of the resin and to achieve the intended properties of the cured product. Polymerization inhibitors are essential additives that prevent premature gelation and curing of the resin during storage and transport.[1]

This compound, a substituted phenolic compound, functions as an effective free-radical scavenger. Its pyrogallol (B1678534) moiety, with three hydroxyl groups, is highly active in donating hydrogen atoms to terminate propagating free radicals, thereby inhibiting the polymerization process.[2] This document outlines the application of this compound in UPRs, including its effects on curing behavior and storage stability, along with detailed experimental protocols for evaluation.

Mechanism of Action

The inhibitory effect of this compound is based on its ability to intercept and neutralize free radicals generated by the initiator (e.g., an organic peroxide) or through autoxidation of the resin. The phenolic hydroxyl groups readily donate a hydrogen atom to a propagating radical (ROO• or R•), forming a stable, non-radical polymer chain and a phenoxyl radical. This phenoxyl radical is significantly less reactive than the initial radicals and does not efficiently initiate new polymer chains, thus effectively terminating the chain reaction.[3][4] The resonance stabilization of the resulting phenoxyl radical contributes to its low reactivity.

Quantitative Data

While specific quantitative data for this compound in UPRs is not extensively available in the public domain, the following tables provide a representative summary of the expected performance based on the behavior of similar phenolic inhibitors like tert-butyl catechol (TBC) and mono-tert-butylhydroquinone (MTBHQ).[1][4] The actual performance of this compound should be determined experimentally.

Table 1: Effect of Inhibitor Concentration on Gel Time and Cure Time of a Standard Unsaturated Polyester Resin

| Inhibitor | Concentration (ppm) | Gel Time (minutes) at 25°C | Time to Peak Exotherm (minutes) at 25°C | Peak Exotherm (°C) |

| Control (No Inhibitor) | 0 | < 5 | < 10 | > 150 |

| This compound | 100 | Expected: 10 - 20 | Expected: 15 - 30 | Expected: 140 - 150 |

| 200 | Expected: 20 - 40 | Expected: 30 - 50 | Expected: 130 - 140 | |

| 300 | Expected: 40 - 60 | Expected: 50 - 70 | Expected: 120 - 130 | |

| tert-Butyl Catechol (TBC) | 200 | 25 | 40 | 135 |

Note: The values for this compound are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Table 2: Accelerated Storage Stability of Unsaturated Polyester Resin

| Inhibitor | Concentration (ppm) | Storage Temperature (°C) | Time to Gelation (days) |

| Control (No Inhibitor) | 0 | 60 | < 1 |

| This compound | 200 | 60 | Expected: > 30 |

| 300 | 60 | Expected: > 45 | |

| Mono-tert-butylhydroquinone (MTBHQ) | 200 | 60 | > 35 |

Note: The values for this compound are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as an inhibitor in unsaturated polyester resins.

Protocol for Determination of Gel Time and Curing Characteristics

Objective: To determine the effect of this compound concentration on the gel time, time to peak exotherm, and peak exotherm temperature of an unsaturated polyester resin at ambient temperature.

Materials:

-

Unsaturated polyester resin (standard grade)

-

Styrene (B11656) monomer

-

This compound

-

Cobalt naphthenate or cobalt octoate (accelerator, e.g., 6% solution)

-

Methyl ethyl ketone peroxide (MEKP) (initiator, e.g., 9% active oxygen)

-

Glass test tubes (18 x 150 mm)

-

Water bath or constant temperature block (25 ± 0.5°C)

-

Thermocouple or digital thermometer with a probe

-

Stopwatch

-

Disposable mixing cups and stirring rods

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the unsaturated polyester resin, typically diluted with styrene to the desired viscosity.

-

Prepare solutions of this compound in a small amount of styrene or directly in the resin at various concentrations (e.g., 100, 200, 300 ppm by weight of the resin). Ensure complete dissolution.

-

-

Gel Time Measurement:

-

For each concentration, weigh 100 g of the inhibited resin into a disposable mixing cup.

-

Add the specified amount of accelerator (e.g., 0.2 g of 6% cobalt naphthenate) and mix thoroughly for 30 seconds.

-

Acclimatize the mixture in the water bath at 25°C for 10 minutes.

-

Add the specified amount of initiator (e.g., 1.5 g of MEKP) and start the stopwatch immediately. Mix thoroughly for 1 minute.

-

Transfer approximately 10 g of the reacting mixture into a glass test tube and place it in the water bath.

-

Periodically probe the mixture with a clean stirring rod. The gel time is the time elapsed from the addition of the initiator until the resin becomes gelatinous and no longer flows.

-

-

Curing Exotherm Measurement:

-

Simultaneously with the gel time measurement, place the thermocouple probe into the center of the remaining resin mixture in the insulated mixing cup.

-

Record the temperature at regular intervals (e.g., every minute) until the peak temperature is reached and the temperature starts to drop.

-

The time to peak exotherm is the time from initiator addition to reaching the maximum temperature.

-

The peak exotherm is the maximum temperature reached during the curing process.

-

Protocol for Accelerated Storage Stability Testing

Objective: To evaluate the effectiveness of this compound in preventing premature gelation of the unsaturated polyester resin under accelerated storage conditions.[5][6][7]

Materials:

-

Uninhibited and inhibited unsaturated polyester resin samples

-

Screw-cap glass vials or small, sealed containers

-

Oven or incubator capable of maintaining a constant temperature (e.g., 54 ± 2°C or 60 ± 2°C)[5]

Procedure:

-

Sample Preparation:

-

Prepare resin samples with different concentrations of this compound (e.g., 200, 300 ppm) and an uninhibited control sample.

-

-

Storage:

-

Fill the glass vials to approximately 80% capacity with the resin samples, ensuring a small headspace.

-

Tightly seal the vials.

-

Place the vials in the oven at the selected accelerated storage temperature (e.g., 54°C).[5]

-

-

Observation:

-

Visually inspect the samples daily for any signs of gelation, such as an increase in viscosity, formation of a solid mass, or lack of flow when the vial is tilted.

-

Record the time (in days) it takes for each sample to gel. The test is concluded when the sample has gelled or after a predetermined period (e.g., 45 days).

-

Conclusion